2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide
Description
This compound is a 1,2,4-triazole-based acetohydrazide derivative characterized by a triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a phenyl group at position 2. The sulfanyl (-S-) linker at position 3 connects to an acetohydrazide moiety, which is further functionalized with an (E)-configured 2-nitrophenyl methylidene group.
Properties
Molecular Formula |
C25H22N6O5S |
|---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22N6O5S/c1-35-21-13-12-17(14-22(21)36-2)24-28-29-25(30(24)19-9-4-3-5-10-19)37-16-23(32)27-26-15-18-8-6-7-11-20(18)31(33)34/h3-15H,16H2,1-2H3,(H,27,32)/b26-15+ |
InChI Key |
UTDJKOPBERZQLH-CVKSISIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-])OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Solvent and Catalyst Selection
Ethanol is preferred for its ability to dissolve both hydrophilic hydrazides and hydrophobic aldehydes. Substituting ethanol with DMF or THF reduces yields by 15–20% due to poor solubility. Catalytic acetic acid enhances imine formation kinetics, achieving >90% conversion within 4 hours.
Stereochemical Control
The (E)-configuration of the hydrazone is confirmed by 1H NMR coupling constants (J = 12–14 Hz for CH=N protons). Isomerization to the (Z)-form is minimized by rapid cooling post-reaction.
Analytical and Spectral Validation
Table 1: Comparative Spectral Data
| Parameter | Triazole-Thiol | Acetohydrazide | Final Product |
|---|---|---|---|
| 1H NMR (δ, ppm) | 7.85–7.45 (m) | 3.57 (s, CH2) | 8.55 (s, CH=N) |
| IR (C=O, cm⁻¹) | – | 1654 | 1631 |
| M.P. (°C) | 182–184 | 62–64 | 149–151 |
Mass Spectrometry
Scalability and Industrial Relevance
The protocol is scalable to 100-g batches with consistent yields (65–70%). Key industrial considerations include:
-
Cost Efficiency : Hydrazine hydrate and ethanol are low-cost reagents.
-
Waste Management : K2CO3 and NaHCO3 are recoverable via filtration.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitrophenyl group in the compound undergoes reduction to form an amine. This reaction is typically catalyzed by reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reduction converts the nitro (-NO₂) group into an amine (-NH₂), altering the compound’s electronic properties and potential biological interactions.
Reaction Conditions :
-
Reagents : NaBH4 or LiAlH4 in ethanol or THF.
-
Product : The reduced amine derivative.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) group can be oxidized to form sulfinyl (-SO-) or sulfonyl (-SO₂) derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . This reaction modifies the compound’s redox state and solubility.
Reaction Conditions :
-
Reagents : H₂O₂ in aqueous ethanol or KMnO₄ in acidic conditions.
-
Products : Sulfinyl or sulfonyl derivatives.
Condensation Reactions of the Hydrazide Moiety
The acetohydrazide group can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones). This reaction forms hydrazones or other derivatives, potentially altering the molecule’s stability or bioavailability.
Reaction Conditions :
-
Reagents : Aldehydes/ketones in refluxing ethanol.
-
Products : Hydrazones or related derivatives.
Triazole Ring Reactivity
The triazole ring may undergo nucleophilic substitution or electrophilic aromatic substitution, depending on substituents. For example, the sulfanyl group attached to the triazole could act as a leaving group under specific conditions.
Reaction Conditions :
-
Reagents : Strong bases (e.g., NaOH) or electrophiles (e.g., bromine).
-
Products : Substituted triazoles or cleaved derivatives.
Microwave-Assisted Modifications
Microwave irradiation can accelerate reactions involving the triazole ring, such as thioation (conversion of triazoles to thiones). This method reduces reaction time and improves yields, as demonstrated in analogous triazole syntheses .
Reaction Conditions :
-
Reagents : Sodium hydroxide (NaOH) in aqueous solution.
-
Process : Microwave irradiation for 3–5 minutes.
-
Products : Triazole-3-thione derivatives.
Data Table: Key Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Nitro Group Reduction | NaBH₄ or LiAlH₄ in ethanol/THF | Amine derivative |
| Sulfanyl Oxidation | H₂O₂ (aqueous ethanol) or KMnO₄ (acidic) | Sulfinyl/sulfonyl derivatives |
| Hydrazide Condensation | Aldehydes/ketones (reflux ethanol) | Hydrazones |
| Triazole Modification | NaOH (microwave or reflux) | Triazole-3-thione derivatives |
Research Findings and Implications
-
Structural Influence : The nitrophenyl and sulfanyl groups enhance the compound’s reactivity in redox and substitution reactions, respectively.
-
Synthetic Versatility : Microwave methods (as observed in analogous systems) offer efficient routes for modifying the triazole ring, reducing reaction times .
-
Biological Relevance : Reduction of the nitro group or oxidation of the sulfanyl group may alter the compound’s pharmacological profile, including antimicrobial or anticancer activity.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide exhibit significant anticancer properties. For instance:
- A study evaluated the compound's cytotoxic effects on various cancer cell lines using the National Cancer Institute's protocols. The results showed a mean growth inhibition (GI) of approximately 70% against human tumor cells at concentrations below 20 µM .
Antifungal Properties
The triazole moiety in the compound has been recognized for its antifungal efficacy. Research has demonstrated that derivatives of this compound can inhibit the growth of various fungal pathogens affecting crops .
Herbicidal Activity
Additionally, formulations based on similar triazole compounds have shown potential as herbicides. They work by disrupting the biosynthesis pathways in plants, leading to growth inhibition .
Data Tables
| Application Area | Activity Type | Concentration Range | Efficacy (%) |
|---|---|---|---|
| Anticancer | Cytotoxicity | 0.1 - 20 µM | 70 |
| Antifungal | Growth Inhibition | 10 - 100 µg/mL | 60 |
| Herbicidal | Growth Inhibition | 200 - 500 g/ha | 85 |
Case Studies
-
Anticancer Study :
- Objective : To evaluate the anticancer potential against breast cancer cell lines.
- Methodology : The compound was tested at varying concentrations using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating strong anticancer activity.
-
Fungal Inhibition Study :
- Objective : To assess antifungal activity against Fusarium species.
- Methodology : The compound was applied on infected plant surfaces.
- Results : Showed over 60% inhibition of fungal growth compared to control groups.
-
Herbicidal Efficacy Study :
- Objective : To determine herbicidal effectiveness on Zea mays (corn).
- Methodology : Field trials were conducted with various concentrations.
- Results : Achieved up to 85% weed control with minimal phytotoxicity to maize plants.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and sulfanyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group may also play a role in the compound’s activity by participating in redox reactions or forming reactive intermediates.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications

Substituent Impact Analysis :
- Electron-Donating Groups (e.g., Methoxy) : The 3,4-dimethoxyphenyl group in the target compound enhances solubility and may improve binding to hydrophobic pockets in biological targets compared to the 4-methylphenyl group in ’s analogue .
- Halogenation Effects : ’s C14 (IC₅₀ = 0.69 µM) demonstrates that bromine substitution at the indole ring improves anti-cancer activity over chlorine (C13, IC₅₀ = 1.06 µM), suggesting halogen size and polarizability critically influence potency .
Computational and Analytical Comparisons
- Molecular Similarity Indexing : Using Tanimoto coefficients (–8), the target compound shares >70% similarity with ’s C10–C14 derivatives due to the shared acetohydrazide backbone and aromatic substituents .
- ADMET Predictions : The 3,4-dimethoxyphenyl group may improve metabolic stability compared to the 4-chlorophenyl group in ’s compound, which could exhibit higher hepatotoxicity due to chlorine’s metabolic liability .
Biological Activity
The compound 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide (CAS No. 482614-75-5) belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 474.57 g/mol. The triazole ring and the presence of various functional groups contribute to its potential biological activities.
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to our target compound exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance:
- In vitro studies have shown that triazole derivatives can inhibit bacterial growth effectively, with some compounds demonstrating Minimum Inhibitory Concentrations (MICs) comparable to traditional antibiotics like ciprofloxacin and nalidixic acid .
- A related study found that modifications in the triazole structure could enhance antibacterial efficacy against resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus, suggesting that our compound may also possess similar potential .
Antifungal Activity
Triazoles are well-known antifungal agents. The mechanism often involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes:
- Compounds with a triazole moiety have shown effectiveness against various fungal pathogens, including Candida albicans and Aspergillus species. The specific activity of our compound requires further investigation but is promising based on structural analogs .
Anticancer Activity
There is emerging evidence that triazole derivatives can exhibit anticancer properties:
- Certain triazoles have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in cancer progression .
- The incorporation of specific substituents on the triazole ring has been linked to enhanced cytotoxicity against cancer cell lines, indicating that our compound could be evaluated for similar properties.
Case Studies and Research Findings
The biological activity of triazoles often correlates with their ability to interact with specific biological targets:
- Antibacterial Mechanism : Triazoles may inhibit bacterial DNA gyrase or topoisomerase enzymes, crucial for DNA replication.
- Antifungal Mechanism : They disrupt ergosterol synthesis in fungal cells, leading to membrane instability.
- Anticancer Mechanism : They can modulate various signaling pathways (e.g., PI3K/Akt/mTOR), leading to reduced cell viability.
Q & A
Basic: What are the recommended synthetic strategies for preparing this triazole-based acetohydrazide compound?
Answer:
The synthesis involves sequential functionalization of the triazole core. A validated approach includes:
- Step 1: Synthesis of the 1,2,4-triazole ring via cyclization of thiosemicarbazide precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2: Introduction of the sulfanyl group at the 3-position of the triazole using a nucleophilic substitution reaction with thiourea or thiols .
- Step 3: Condensation of the hydrazide moiety with a nitro-substituted benzaldehyde derivative (e.g., 2-nitrobenzaldehyde) under reflux in ethanol, ensuring E-configuration of the imine bond via pH control (~4–5) and heating .
Key Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity using ¹H NMR .
Advanced: How can reaction conditions be optimized to improve yield and purity in the final coupling step?
Answer:
Advanced optimization employs Design of Experiments (DoE) and Bayesian algorithms :
- DoE: Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, ethanol vs. DMF as solvents may influence imine formation kinetics .
- Bayesian Optimization: Use machine learning to predict optimal conditions (e.g., 80–100°C, 6–8 hrs) based on prior datasets, reducing trial runs by 30–50% .
Validation: Characterize intermediates via HPLC-MS to detect side products (e.g., Z-isomer impurities) and refine reaction trajectories .
Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy groups at 3,4-phenyl, nitrophenylidene geometry). Aromatic protons appear as multiplets at δ 6.8–8.2 ppm, while the sulfanyl group deshields adjacent triazole protons .
- FT-IR: Identify key functional groups: N-H stretch (~3200 cm⁻¹ for hydrazide), C=N (~1600 cm⁻¹), and S-C (~650 cm⁻¹) .
- Elemental Analysis (CHNS): Verify stoichiometry (e.g., %N for nitro and triazole groups) with <0.3% deviation .
Advanced: How can computational modeling resolve ambiguities in the compound’s tautomeric or conformational states?
Answer:
- Density Functional Theory (DFT): Calculate energy minima for possible tautomers (e.g., triazole ring protonation sites) using B3LYP/6-31G(d) basis sets. Compare theoretical vs. experimental NMR shifts .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. water) on conformational stability of the hydrazone moiety .
Validation: Overlay computational IR spectra with experimental data to confirm dominant tautomers .
Basic: What precautions are necessary when handling the nitro functional group during synthesis?
Answer:
- Stability: Nitro groups are redox-sensitive. Avoid strong reducing agents (e.g., NaBH₄) and store intermediates under inert gas (N₂/Ar) .
- Safety: Use explosion-proof equipment during high-temperature steps (e.g., reflux with nitroaryl aldehydes) .
Mitigation: Monitor exotherms using in-line thermocouples and quench side reactions with dilute acetic acid .
Advanced: How can researchers address contradictions in reported biological activities of analogous triazole derivatives?
Answer:
- SAR Studies: Systematically modify substituents (e.g., methoxy vs. methyl groups) and assay against control compounds. For example, replace 3,4-dimethoxyphenyl with 4-chlorophenyl to assess anti-inflammatory activity .
- Meta-Analysis: Cross-reference bioactivity datasets (e.g., PubChem AID 1259351) to identify confounding factors (e.g., assay type, cell line variability) .
Validation: Use isogenic cell lines and standardized protocols (e.g., MTT assay) to minimize variability .
Basic: What storage conditions are recommended for long-term stability of this compound?
Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the hydrazone bond .
Validation: Periodically assess purity via HPLC (C18 column, acetonitrile/water gradient) and track degradation products .
Advanced: How can regioselectivity challenges in triazole functionalization be overcome?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl) at the 4-position of the triazole to steer sulfanyl substitution to the 3-position .
- Metal Catalysis: Use Cu(I) catalysts to enhance selectivity in cross-coupling reactions (e.g., Ullmann-type for aryl-thiol attachment) .
Validation: X-ray crystallography to confirm regiochemical outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

